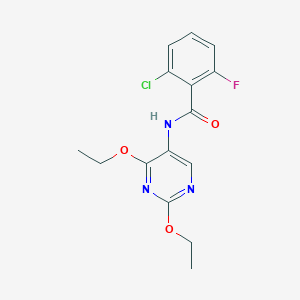

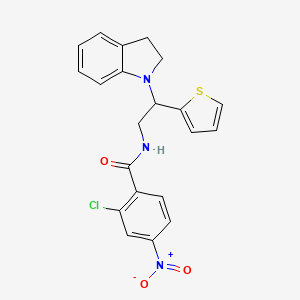

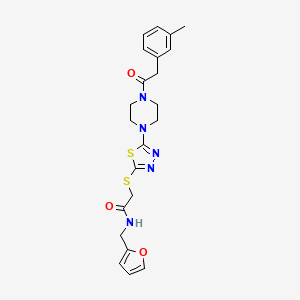

![molecular formula C16H13NO2 B2797416 Methyl 3-[2-(3-aminophenyl)ethynyl]benzoate CAS No. 930396-02-4](/img/structure/B2797416.png)

Methyl 3-[2-(3-aminophenyl)ethynyl]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 3-[2-(3-aminophenyl)ethynyl]benzoate” is an organic compound . It is commonly referred to as MPEB. The CAS Number of this compound is 930396-02-4 .

Molecular Structure Analysis

The molecular formula of “Methyl 3-[2-(3-aminophenyl)ethynyl]benzoate” is C16H13NO2 . It has a molecular weight of 251.28 . The molecule contains a total of 33 bonds. There are 20 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 ester (aromatic), and 1 primary amine (aromatic) .Physical And Chemical Properties Analysis

“Methyl 3-[2-(3-aminophenyl)ethynyl]benzoate” is a powder . The storage temperature and boiling point of the compound are not specified .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Methyl 3-[2-(3-aminophenyl)ethynyl]benzoate, as a compound, has been explored in the context of its synthesis and structural characterization. A study by Demizu et al. (2015) detailed the preparation of a structurally similar compound through amide bond formation, utilizing dichlorotriphenylphosphorane, with the structure confirmed via NMR and mass spectral data. This research underscores the compound's relevance in synthetic organic chemistry, particularly in the formation of complex molecules through precision bond formation (Demizu et al., 2015).

Supramolecular Structures

Research into related benzoate compounds, such as those studied by Portilla et al. (2007), demonstrates the potential for hydrogen-bonded supramolecular structures. These structures, formed through various hydrogen bonding interactions, highlight the utility of benzoate derivatives in understanding and developing new materials with unique molecular architectures (Portilla et al., 2007).

Chemical Reactions and Intermediates

The compound's role in chemical synthesis is further exemplified by research on its use as an intermediate in the synthesis of complex molecules. For instance, Qiao-yun (2012) optimized the synthesis technology for a related benzoate, highlighting the compound's role in producing high-yield, industrially applicable products. This study showcases the practical applications of such compounds in the synthesis of pharmaceuticals and other chemical products (Fang Qiao-yun, 2012).

Optical and Electronic Properties

The investigation into the optical and electronic properties of benzoate derivatives, such as the study by Zaini et al. (2020), reveals the potential of these compounds in photonic and electronic applications. The design of donor-π-acceptor systems and their structural-property relationships, as explored in this research, provide insights into the development of new materials for optical limiting and nonlinear optical (NLO) applications (Zaini et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 3-[2-(3-aminophenyl)ethynyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-19-16(18)14-6-2-4-12(10-14)8-9-13-5-3-7-15(17)11-13/h2-7,10-11H,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYBRFSACGHKPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C#CC2=CC(=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[2-(3-aminophenyl)ethynyl]benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

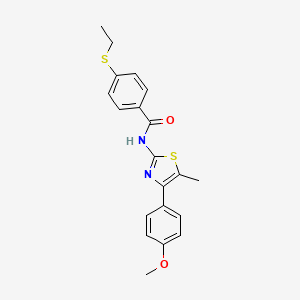

![4-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2797335.png)

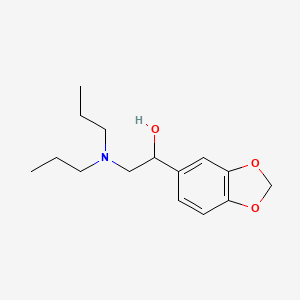

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide](/img/structure/B2797338.png)

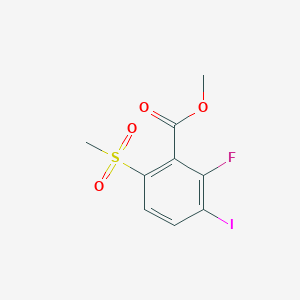

![N-isopropyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2797339.png)

![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2797341.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2797350.png)